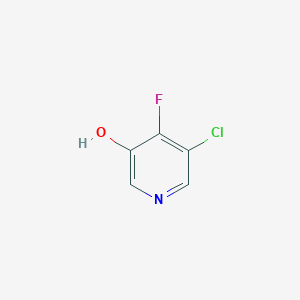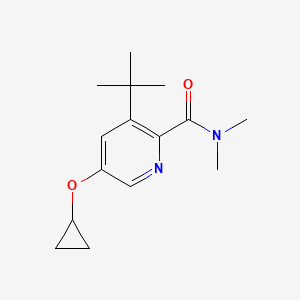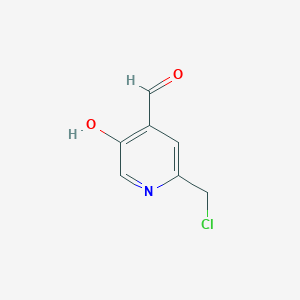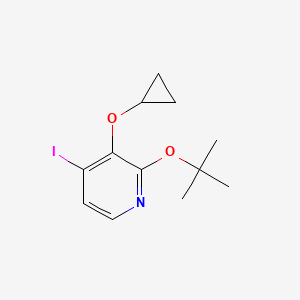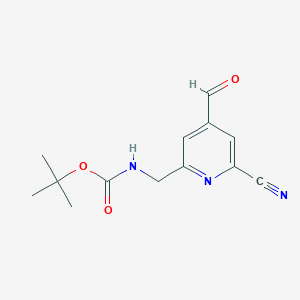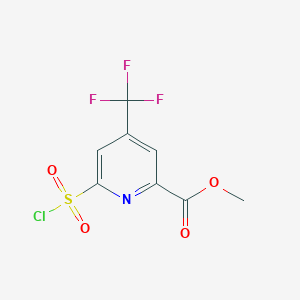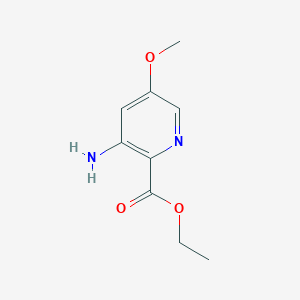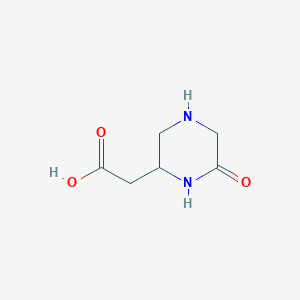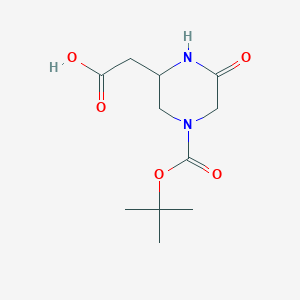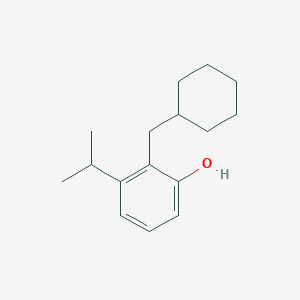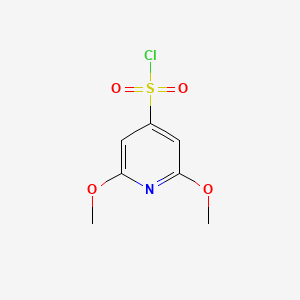
2,6-Dimethoxypyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S and a molecular weight of 237.66 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two methoxy groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-4-sulfonyl chloride typically involves the sulfonation of 2,6-dimethoxypyridine. One common method includes the reaction of 2,6-dimethoxypyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxypyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxypyridine-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxypyridine: Lacks the sulfonyl chloride group and is less reactive towards nucleophiles.
4-Pyridinesulfonyl chloride: Similar sulfonyl chloride functionality but lacks the methoxy groups at the 2 and 6 positions.
Pyridine-3-sulfonyl chloride: Sulfonyl chloride group at the 3 position instead of the 4 position.
Uniqueness
2,6-Dimethoxypyridine-4-sulfonyl chloride is unique due to the presence of both methoxy groups and the sulfonyl chloride group, which confer distinct reactivity and properties. The methoxy groups can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound .
Eigenschaften
Molekularformel |
C7H8ClNO4S |
|---|---|
Molekulargewicht |
237.66 g/mol |
IUPAC-Name |
2,6-dimethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-7(9-6)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
LTUXBVDBAAUBNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=N1)OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


